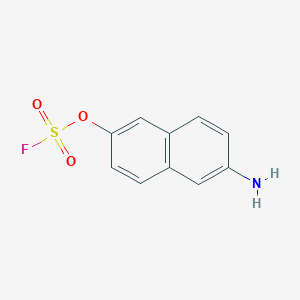

2-Amino-6-fluorosulfonyloxynaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-6-fluorosulfonyloxynaphthalene (AFSN) is a chemical compound that has gained significant attention in scientific research. It is a fluorescent probe that has been used to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways.

Applications De Recherche Scientifique

Environmental and Biological Implications of Aromatic Aminohydroxynaphthalenes

Aromatic o-aminohydroxynaphthalenes, including compounds structurally related to 2-amino-6-fluorosulfonyloxynaphthalene, have been studied for their occurrence as products of the anaerobic reduction of azo dyes by microorganisms. These compounds decompose under aerobic conditions, indicating a sensitivity to oxygen which can have implications for environmental remediation and the understanding of dye degradation processes. This research contributes to the broader understanding of the behavior of sulfonated naphthalene derivatives in environmental contexts (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999).

Chiral Sensing and Enantioselectivity

Research has shown the potential of naphthalene derivatives in chiral sensing and enantioselective fluorescence sensing assays, highlighting their utility in determining the concentration and enantiomeric composition of chiral carboxylic acids and amino acid derivatives. This indicates a significant application in analytical chemistry for chirality studies, which is crucial for pharmaceutical research and development (Wolf, Liu, & Reinhardt, 2006).

Fluorophores for Biological Probing

Another area of application for related naphthalene derivatives is in the synthesis and utilization of fluorophores for biological probing. For example, the development of a genetically encoded fluorescent amino acid showcases the use of naphthalene-based compounds in studying protein structure, dynamics, and interactions in vitro and in vivo. This application is crucial for biomedical research, offering insights into protein behaviors and interactions with high specificity and sensitivity (Summerer et al., 2006).

Selective Fluorescent Chemosensors

Naphthalene derivatives have been applied as selective and sensitive fluorescent chemosensors for detecting metal ions in solutions. Such chemosensors can exhibit significant fluorescence enhancement upon interaction with specific ions, such as Hg2+, without notable interference from other common metal ions. This specificity is invaluable for environmental monitoring and the development of diagnostic tools in chemistry and biology (Guo, Qian, & Jia, 2004).

Mécanisme D'action

The mechanism of action of a compound depends on its intended use. As 2-Amino-6-fluorosulfonyloxynaphthalene is intended for research use only, its mechanism of action may vary depending on the specific research context.

Orientations Futures

The future directions for a compound like 2-Amino-6-fluorosulfonyloxynaphthalene would likely depend on the results of ongoing research. As it is intended for research use only, its potential applications could be wide-ranging depending on the findings of future studies. For instance, kinase-targeted drug discovery and development in relation to oncology has shown promise for future potential .

Propriétés

IUPAC Name |

2-amino-6-fluorosulfonyloxynaphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3S/c11-16(13,14)15-10-4-2-7-5-9(12)3-1-8(7)6-10/h1-6H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKFQESDYSHEKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OS(=O)(=O)F)C=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2827254.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2827257.png)

![(Z)-ethyl 2-((2,5-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2827261.png)

![4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2827262.png)

![3-(3-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2827263.png)

![(1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2827268.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2827270.png)

![N-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2827272.png)

![ethyl 4-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2827276.png)